molecular formula C8H7NO3 B022608 4-Formamidobenzoic acid CAS No. 28533-43-9

4-Formamidobenzoic acid

Cat. No. B022608
CAS RN: 28533-43-9
M. Wt: 165.15 g/mol
InChI Key: ZBCGPWAZRMLTKF-UHFFFAOYSA-N
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Description

Synthesis Analysis

4-Formamidobenzoic acid synthesis can involve direct amidation processes or cascade annulation reactions. For instance, a novel method for the direct amidation of azoles with formamides under metal-free conditions involves using tert-butyl perbenzoate (TBPB) as an oxidant. This process generates products in good yields through direct dehydrogenative cross-coupling of formamides and azoles (He et al., 2011). Another approach utilizes cobalt-catalyzed conditions to functionalize the C-H bond ortho to the amino group in anilines, using hypervalent iodine(III) as both an oxidant and a Lewis acid for synthesizing 2-aminobenzoxazoles, indicating a potential pathway for 4-Formamidobenzoic acid synthesis (Long et al., 2023).

Molecular Structure Analysis

The molecular structure of 4-Formamidobenzoic acid reveals significant insights into its chemical behavior. Studies utilizing vibrational spectroscopy have detailed the structure of 4-Aminobenzoic acid (a related compound) highlighting the importance of protonation sites and isomeric forms, which can be extrapolated to understand the structural nuances of 4-Formamidobenzoic acid (Khuu et al., 2020).

Chemical Reactions and Properties

4-Formamidobenzoic acid engages in various chemical reactions, demonstrating its versatility. For instance, its derivatives have been explored for potential applications as ultraviolet light absorbers, showcasing its functional group reactivity and stability under different conditions (Wang et al., 2019). The compound's ability to participate in copper-catalyzed tandem C−H/N−H activation and cyclization processes to synthesize 4(3H)‐quinazolinone derivatives further illustrates its chemical reactivity and potential for creating pharmacologically relevant structures (Sun et al., 2019).

Physical Properties Analysis

The physical properties of 4-Formamidobenzoic acid, such as solubility, melting point, and crystalline structure, are crucial for its application in material science and pharmaceuticals. Research on the solubilities of related compounds in various solvents across a wide temperature range provides valuable data for understanding the solubility behavior of 4-Formamidobenzoic acid in different media, which is essential for its processing and formulation (Sun, Qu, & Zhao, 2010).

Chemical Properties Analysis

The chemical properties of 4-Formamidobenzoic acid, including its reactivity with various chemical reagents, potential for forming derivatives, and role in synthesis pathways, are of significant interest. The compound's involvement in oxidative Ugi reactions with molecular oxygen, for instance, showcases its reactivity and potential in synthesizing complex molecules for drug discovery and material science applications (Dong et al., 2019).

Scientific Research Applications

  • Bioproduct Synthesis : 4-Hydroxybenzoic acid (4-HBA), a related compound, is a promising intermediate for producing value-added bioproducts like resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol. These compounds have potential applications in food, cosmetics, pharmacy, and as fungicides (Wang et al., 2018).

  • Anticancer Activity : 4-(acylaminomethyl)benzamides, which include derivatives of 4-formamidobenzoic acid, have shown potential anticancer activity, although in vivo testing is necessary for confirmation (Schlitzer et al., 2000).

  • Diuretic Potency : Compounds like 3,4-disubstituted 5-formamido and 5-acetamidobenzoic acids have been found to possess considerable diuretic potency, suggesting new avenues for diuretic drug development (Feit & Tvaermose Nielsen, 1977).

  • Anticoccidial Activity : Derivatives such as 4-amino-2-ethoxybenzoic acid have shown potent anticoccidial activity, indicating potential for treating parasitic infections (Rogers et al., 1964).

  • Chemical Synthesis : Research has demonstrated effective synthesis methods for compounds like 4(3H)-quinazolinone using 4-formamidobenzoic acid derivatives under microwave irradiation, enhancing chemical synthesis efficiency (Zeng, 2003).

  • UV-Resistant Materials : Substituted formamidines, which can be derived from 4-formamidobenzoic acid, exhibit promising ultraviolet light absorbance and fluorescence properties. This suggests potential applications in UV-resistant plastics and coatings (Wang et al., 2019).

  • Photocatalysis : Studies on heterojunctions like Cu2O/TiO2 and Bi2O3/TiO2, which can be synthesized using derivatives of 4-formamidobenzoic acid, have shown potential in water decontamination through visible light-induced oxidation processes (Bessekhouad et al., 2005).

Safety And Hazards

The safety data sheet for 4-Formamidobenzoic acid suggests that it causes skin irritation and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Future research efforts should be directed towards the development of oxidative systems that enable a safe and sustainable conversion of lignin with high product yield and selectivity, straightforward recyclability of catalyst and solvent, minimal solvent loss, and easy isolation of products . Other future directions include simplifying the design and synthetic process, streamlining and standardizing the self-assembly procedure, and broadening the horizon of potential applications .

properties

IUPAC Name

4-formamidobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c10-5-9-7-3-1-6(2-4-7)8(11)12/h1-5H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCGPWAZRMLTKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60283150
Record name 4-(formylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60283150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Formamidobenzoic acid

CAS RN

28533-43-9
Record name 28533-43-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30096
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(formylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60283150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
Y Tian, K Kamata, H Yoshida… - Chemistry–A European …, 2006 - Wiley Online Library
… liquid-crystalline (LC)-dendronized poly(isocyanide)s were derived from esterification of the known monodendrons bearing hydroxyl groups (1 and 2)6 with 4-formamidobenzoic acid to …
Y Tian, Y Li, T Iyoda - Journal of Polymer Science Part A …, 2003 - Wiley Online Library
… 2-Hydroxyethyl (2-bromo-2-methyl)propionate (3.5 g, 16.6 mmol) was added to a dry CH 2 Cl 2 solution (100 mL) containing 4-formamidobenzoic acid (3.5 g, 21.2 mmol), N-(3-…
Number of citations: 10 onlinelibrary.wiley.com
DB Amabilino, E Ramos, JL Serrano, T Sierra… - Polymer, 2005 - Elsevier
… of 4-formamidobenzoic acid with phenols. The appropriate phenol (1 mol equiv.) was combined in dry CH 2 Cl 2 (typically 6 ml for 1.5 mmol of product) with 4-formamidobenzoic acid (1 …
Number of citations: 27 www.sciencedirect.com
M Jadidi Nejad, A Heydari - Applied Organometallic Chemistry, 2021 - Wiley Online Library
In the present study, a heterogeneous palladium catalyst system, Pd nanoparticles supported on MRGO@CoAl‐LDH, was synthesized and employed in reductive carbonylation of …
Number of citations: 1 onlinelibrary.wiley.com
RNL Terrett, G Tsekouras, T Tsuzuki… - Physical Chemistry …, 2021 - pubs.rsc.org
… collinear coordination of κ 2 :κ 2 -carboxylato ligands to the same side of the cluster, however it is presumed that the rotational degrees of freedom of the 4-formamidobenzoic acid …
Number of citations: 2 pubs.rsc.org
Z Chen, R Fu, W Chai, H Zheng, L Sun, Q Lu, R Yuan - Tetrahedron, 2014 - Elsevier
An eco-benign and highly efficient route for N-acylation of amines has been developed by treating amines with corresponding carboxylic acids in the presence of 2 mol % of …
Number of citations: 45 www.sciencedirect.com
K Onitsuka, T Mori, M Yamamoto, F Takei… - …, 2006 - ACS Publications
… Because the esterification of 4-formamidobenzoic acid proceeded smoothly, the reactivity of the NH group of formamide was likely changed by the steric effect of the neighboring tert-…
Number of citations: 60 pubs.acs.org
J Yang, G Su, Y Ren, Y Chen - European Journal of Medicinal Chemistry, 2015 - Elsevier
… Compound 7g was prepared from 6 and 4-formamidobenzoic acid according to the procedure for preparation of 7a. Yellow solid (0.46 g, 47%), mp 263–267 C. H NMR (DMSO-d 6 , 300 …
Number of citations: 13 www.sciencedirect.com
DB Amabilino, E Ramos, JL Serrano… - Journal of the …, 1998 - ACS Publications
… Treatment of 4-aminobenzoic acid with formic acid and acetic anhydride in ethyl acetate gave 4-formamidobenzoic acid (2). The phenol 3a-(R)C1 was prepared from the racemic 1-(4-…
Number of citations: 123 pubs.acs.org
V Kumar, S Dhawan, PS Girase, P Singh… - European Journal of …, 2021 - Wiley Online Library
Herein, we report an operationally simple, cheap, and catalyst‐free method for the transamidation of a diverse range of unactivated amides furnishing the desired products in excellent …

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